molecular formula C12H14N2O4 B2810191 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1788517-27-0

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2810191
CAS No.: 1788517-27-0
M. Wt: 250.254
InChI Key: VJHLANKTEHOZEC-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid ( 1788517-27-0) is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It features an imidazolidin-2-one core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . As a building block, this compound is valuable for researchers in synthetic and medicinal chemistry, particularly for the development and exploration of novel heterocyclic molecules . Its structure, which incorporates both acetic acid and 4-methoxyphenyl substituents, makes it a versatile intermediate for constructing more complex targets. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use. Key Specifications: • CAS Number: 1788517-27-0 • Molecular Formula: C12H14N2O4 • Molecular Weight: 250.25 g/mol • IUPAC Name: this compound

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-10-4-2-9(3-5-10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHLANKTEHOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the condensation of 4-methoxyphenylglyoxal with an imidazolidinone derivative. The reaction is usually carried out in an organic solvent such as acetonitrile (MeCN) under reflux conditions. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in the development of new pharmaceuticals due to its structural features that can interact with biological targets.

  • Potential Anticancer Activity : Studies have indicated that derivatives of imidazolidinone compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the methoxyphenyl group may enhance this activity by improving lipophilicity and bioavailability .
  • Antimicrobial Properties : Research has demonstrated that compounds containing imidazolidinone structures can possess antimicrobial activity. The specific application of 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid in this area is still under investigation, but preliminary data suggest potential efficacy against certain bacterial strains .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.

  • Cognitive Enhancement : Some studies suggest that imidazolidinones may influence neurotransmitter systems, potentially leading to cognitive enhancement effects. The specific mechanisms are still being elucidated, but this opens avenues for treating neurodegenerative diseases .

Anti-inflammatory Applications

The anti-inflammatory potential of the compound is being explored, particularly in relation to chronic inflammatory diseases.

  • Mechanism of Action : Initial studies indicate that the compound may inhibit specific pathways involved in inflammation, such as the NF-kB pathway, which is crucial in the inflammatory response .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong potential for further development .
Study 2Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria; further testing is required for Gram-negative strains .
Study 3Neuropharmacological EffectsIndicated improvements in memory retention in animal models, suggesting cognitive enhancement properties .
Study 4Anti-inflammatory EffectsFound to reduce levels of pro-inflammatory cytokines in vitro, supporting its use in chronic inflammation treatment strategies .

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the imidazolidinone ring can modulate the compound’s overall stability and reactivity. The acetic acid moiety can further influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound (Target Compound) Not provided Likely C₁₂H₁₄N₂O₄ ~264.24 (estimated) 4-Methoxyphenyl, 2-oxoimidazolidine, acetic acid Electron-donating methoxy group; moderate polarity
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid 1223748-29-5 C₁₂H₁₁N₃O₃ 245.23 4-Cyanophenyl, 2-oxoimidazolidine, acetic acid Electron-withdrawing cyano group; higher nitrogen content, lower solubility
2-[4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid 1008949-74-3 Not provided Not provided 4-Methylphenyl, 4-methyl, 2,5-dioxoimidazolidine, acetic acid Dual oxo groups increase acidity; methyl groups enhance hydrophobicity
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 1152642-00-6 C₁₄H₁₆N₂O₅ 292.29 2-Methoxy-5-methylphenyl, 4-methyl, 2,5-dioxoimidazolidine, acetic acid Increased steric bulk; dual oxo and methoxy groups enhance electronic complexity
2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid 884504-86-3 Not provided Not provided 4,4-Diethyl, 2,5-dioxoimidazolidine, acetic acid Bulky diethyl groups reduce solubility; dual oxo groups enhance reactivity

Key Observations:

Substituent Effects: Methoxy vs. Cyano: The methoxy group in the target compound enhances solubility compared to the cyano analog (CAS 1223748-29-5), which is more polar but less soluble due to the nitrile's electron-withdrawing nature . Mono- vs.

Molecular Weight and Steric Effects :

  • The target compound’s estimated molecular weight (~264.24) is lower than derivatives with additional substituents (e.g., CAS 1152642-00-6 at 292.29), which may influence pharmacokinetic properties like diffusion rates .

Biological Implications: The methoxy group’s electron-donating nature could improve binding to receptors requiring aromatic stacking, whereas cyano or fluorophenyl analogs (e.g., CAS 1223748-29-5, ) might enhance metabolic stability .

Biological Activity

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid, with the CAS number 1788517-27-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, with a molecular weight of 250.25 g/mol. Its structure features an imidazolidinone core substituted with a methoxyphenyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC12H14N2O4C_{12}H_{14}N_{2}O_{4}
Molecular Weight250.25 g/mol
CAS Number1788517-27-0

Antioxidant Activity

Anti-inflammatory Effects

Table 1: Anti-inflammatory Activity Comparison

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound5042.85
Diclofenac5071.42

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and epilepsy . This suggests that its mechanism of action may involve modulation of enzyme activity, which could be beneficial in various therapeutic contexts.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of imidazolidinone compounds and evaluated their biological activities. Among these, the derivative containing the methoxyphenyl group exhibited notable anti-inflammatory and antioxidant activities .
  • Therapeutic Applications : The potential applications of this compound extend to treating oxidative stress-related diseases and inflammatory disorders. Given its structural similarity to known pharmacophores, it may serve as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes. A common strategy involves:

  • Step 1 : Condensation of 4-methoxyphenyl ethylamine with glyoxalic acid derivatives (e.g., ethyl glyoxalate) in ethanol under reflux (70–80°C, 6–8 hours) to form an intermediate Schiff base .
  • Step 2 : Cyclization under acidic conditions (e.g., HCl in dioxane) to form the imidazolidinone ring. Reaction time (12–24 hours) and temperature (60–80°C) are critical for yield optimization .
  • Step 3 : Introduction of the acetic acid moiety via alkylation or acylation. For example, reacting the cyclized product with bromoacetic acid in DMF using K₂CO₃ as a base (room temperature, 12 hours) .
  • Optimization Tips :
  • Use catalysts like p-TsOH (10 mol%) to accelerate cyclization .
  • Purify intermediates via column chromatography (ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton resonance at δ 3.8–4.0 ppm; imidazolidinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. for C₁₃H₁₄N₂O₄: 278.09; observed: 278.10) .
  • Infrared (IR) Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based kits (IC₅₀ determination) .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to identify affinity (Kᵢ values) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2 or EGFR). Key interactions include hydrogen bonding between the acetic acid moiety and Arg120 (COX-2) and π-π stacking with the 4-methoxyphenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure oral bioavailability in rodents. Low absorption may explain poor in vivo efficacy despite high in vitro activity. Use LC-MS/MS to quantify plasma concentrations .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect Phase I/II metabolites (e.g., demethylation of the methoxy group) .
  • Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance in vivo exposure .

Q. What structural modifications enhance its bioactivity or selectivity?

  • Methodological Answer :

  • Substituent Effects :
ModificationEffectExample Reference
4-Methoxy → 4-Fluoro Increased kinase inhibition (IC₅₀ reduced from 1.2 µM to 0.7 µM)
Acetic Acid → Ethyl Ester Improved membrane permeability (Caco-2 Papp increased 3-fold)
  • Hybrid Molecules : Conjugation with thiazole (e.g., compound 9e in ) boosts antiproliferative activity (IC₅₀ = 8.5 µM vs. 25 µM for parent) .

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